N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

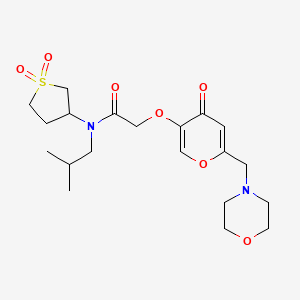

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a tetrahydrothiophene-1,1-dioxide core, an isobutyl group, and a substituted pyran-4-one moiety linked via an acetamide bridge. The morpholinomethyl substituent on the pyran ring enhances hydrophilicity, while the tetrahydrothiophene dioxide moiety contributes to metabolic stability due to its sulfone group .

Properties

Molecular Formula |

C20H30N2O7S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |

InChI |

InChI=1S/C20H30N2O7S/c1-15(2)10-22(16-3-8-30(25,26)14-16)20(24)13-29-19-12-28-17(9-18(19)23)11-21-4-6-27-7-5-21/h9,12,15-16H,3-8,10-11,13-14H2,1-2H3 |

InChI Key |

XDGDHEDFGWLHIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=COC(=CC2=O)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions, using reagents such as isobutyl bromide in the presence of a base like potassium carbonate.

Synthesis of the Pyran Ring: The pyran ring is typically synthesized through a cyclization reaction involving appropriate precursors, such as 4-hydroxy-2H-pyran-3-one.

Introduction of the Morpholinomethyl Group: This step involves the reaction of morpholine with formaldehyde and the pyran ring precursor under acidic or basic conditions.

Final Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene intermediate with the morpholinomethyl-substituted pyran ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and morpholinomethyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural complexity. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. Research may focus on its effects on specific molecular targets, such as ion channels or enzymes.

Industry

Industrially, the compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide likely involves interaction with specific molecular targets, such as ion channels or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Tetrahydrothiophene Dioxide Moieties

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (): This analogue shares the tetrahydrothiophene dioxide and acetamide backbone but differs in substituents (2-fluorobenzyl and 4-isopropylphenoxy). The isopropylphenoxy group may also introduce steric hindrance, affecting binding affinity in biological systems .

- Isomeric 4-aminotetrahydrothiophen-3-ol-1,1-dioxide derivatives (): These compounds highlight the reactivity of the tetrahydrothiophene dioxide ring. For example, brominated derivatives undergo S,N-tandem heterocyclizations to form fused heterocycles, suggesting that the target compound’s stability under physiological conditions may depend on substituent electronic effects .

Acetamide Derivatives with Heterocyclic Substituents

- Compound 7k (): A structurally complex acetamide featuring a pyrimido[4,5-d]pyrimidinone core. While the dimethylamino and methylpyridin groups enhance basicity, the target compound’s morpholinomethyl group provides a balance of hydrophilicity and conformational flexibility, which could improve membrane permeability .

- Salternamide E and related marine actinomycete metabolites (): Natural products like salternamide E often incorporate polyketide or alkaloid motifs. The synthetic target’s pyran-4-one ring mimics natural chromone derivatives but with enhanced synthetic tunability, allowing for optimized pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

The lumping strategy () groups compounds with similar structural features for property prediction. Key comparisons include:

The target compound’s moderate logP and hydrogen bond acceptors suggest favorable oral bioavailability compared to more lipophilic or bulky analogues .

Bioactivity Insights

- The pyran-4-one moiety in the target compound resembles chromen-4-one derivatives (), which exhibit kinase inhibitory activity. The morpholinomethyl group may enhance target engagement compared to fluorine-substituted chromenes .

- Plant-derived biomolecules () with similar oxygen heterocycles often show antioxidant or antimicrobial activity. The synthetic target’s sulfone group could reduce metabolic degradation, extending half-life in vivo .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-((6-(morpholinomethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydrothiophene moiety and a pyran derivative, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 393.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₅S |

| Molecular Weight | 393.5 g/mol |

| Chemical Structure | Structure |

The primary mechanism of action for this compound involves the modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can lead to significant physiological effects, including alterations in neuronal excitability and cardiovascular function.

Key Mechanisms:

- Activation of GIRK Channels: This compound enhances the activity of GIRK channels, which are crucial for regulating cellular excitability.

- Influence on Biochemical Pathways: The activation impacts various pathways related to pain perception, anxiety disorders, and epilepsy.

Antioxidant Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl derivatives exhibit antioxidant properties. In vitro studies have shown moderate antioxidant activity compared to standard antioxidants like butylated hydroxy anisole (BHA).

Cytotoxicity Studies

In recent studies, the cytotoxic effects of related compounds were evaluated against various cancer cell lines. For instance, derivatives with similar structural features demonstrated significant cytotoxicity against A549 human lung cancer cells. The IC50 values ranged from 11.20 µg/mL to 59.61 µg/mL depending on the specific derivative tested .

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

-

Study on GIRK Channel Activation:

- Objective: To assess the compound's effect on neuronal excitability.

- Findings: The compound significantly increased GIRK channel activity, leading to decreased neuronal firing rates in vitro.

- Cytotoxicity Assessment:

- Antioxidant Activity Comparison:

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound undergoes significant metabolic pathways that influence its bioavailability and therapeutic efficacy. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.